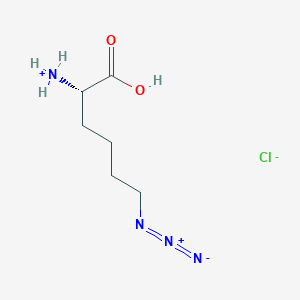
D-Asparaginsäure-Dimethylester-Hydrochlorid
Übersicht
Beschreibung
D-Aspartic acid dimethyl ester hydrochloride: is a chemical compound with the molecular formula C6H12ClNO4 . It is a derivative of D-aspartic acid, where the carboxyl groups are esterified with methanol, and it is present as a hydrochloride salt. This compound is often used in biochemical research and organic synthesis due to its unique properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Aspartic acid dimethyl ester hydrochloride is used as an intermediate in organic synthesis. It is particularly useful in the synthesis of peptides and other complex molecules due to its reactivity and stability .
Biology: In biological research, this compound is used to study the metabolism and function of amino acids. It serves as a model compound for understanding the behavior of amino acid esters in biological systems .
Medicine: It is used in the synthesis of drug candidates and as a building block for more complex therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity makes it a valuable intermediate in the manufacture of polymers, resins, and other industrial products .
Wirkmechanismus
Target of Action
D-Aspartic Acid Dimethyl Ester Hydrochloride is a synthetic intermediate used in the synthesis of MK-7246 . MK-7246 is a potent and selective CRTH2 antagonist . CRTH2 is a receptor for prostaglandin D2, which plays a significant role in mediating allergic reactions and inflammation .
Mode of Action
As a synthetic intermediate in the production of mk-7246, it may contribute to the antagonistic activity of mk-7246 on the crth2 receptor . By blocking this receptor, it can potentially inhibit the inflammatory response triggered by prostaglandin D2 .
Biochemical Pathways
The compound is involved in the prostaglandin D2 pathway, which is part of the larger arachidonic acid metabolism pathway . Prostaglandin D2 is a prostanoid that binds to the CRTH2 receptor, triggering a cascade of inflammatory responses . By antagonizing this receptor, the compound can potentially disrupt this pathway and mitigate the associated inflammatory responses .
Result of Action
The molecular and cellular effects of D-Aspartic Acid Dimethyl Ester Hydrochloride’s action are likely related to its role as a synthetic intermediate in the production of MK-7246 . By contributing to the antagonistic activity of MK-7246 on the CRTH2 receptor, it may help inhibit the inflammatory response triggered by prostaglandin D2 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of D-Aspartic Acid Dimethyl Ester Hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target . .
Biochemische Analyse
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
D-Aspartic acid dimethyl ester hydrochloride is likely involved in various metabolic pathways due to its derivation from aspartic acid, which is a key player in nitrogen and carbon metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Aspartic acid dimethyl ester hydrochloride can be synthesized through the esterification of D-aspartic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods: In industrial settings, the production of D-aspartic acid dimethyl ester hydrochloride typically involves the esterification of D-aspartic acid using methanol and hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield. The product is then purified through crystallization or other suitable methods to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: D-Aspartic acid dimethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids under acidic or basic conditions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products:
Hydrolysis: D-Aspartic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- DL-Aspartic acid dimethyl ester hydrochloride
- L-Aspartic acid dimethyl ester hydrochloride
- N-Acetyl-DL-aspartic acid
- Carbobenzoxy-DL-aspartic acid
- N-Benzyl-DL-aspartic acid
Uniqueness: D-Aspartic acid dimethyl ester hydrochloride is unique due to its specific stereochemistry (D-isomer) and its esterified form. This gives it distinct reactivity and biological activity compared to its L-isomer and other derivatives. The D-isomer is particularly important in biochemical research for studying the role of D-amino acids in biological systems .
Eigenschaften
IUPAC Name |
dimethyl (2R)-2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLXWGDXZOYUKB-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989744 | |
| Record name | Dimethyl aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69630-50-8 | |
| Record name | Dimethyl aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethyl (2R)-2-aminobutanedioate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















